Lipophilicity Advantage (logD) over the 4-Methylpiperidine Analog
CAS 946287-90-7 demonstrates a logD (pH 7.4) of 4.80 compared to its closest commercial analog, N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzenesulfonamide (CAS 946347-13-3), which has a logD of ~4.2. The addition of the 4-methyl group on the benzenesulfonamide ring in the target compound increases lipophilicity by approximately 0.6 logD units, which is expected to enhance passive membrane permeability and intracellular accumulation .
| Evidence Dimension | logD (pH 7.4) – Calculated/Experimental |
|---|---|
| Target Compound Data | 4.80 |
| Comparator Or Baseline | CAS 946347-13-3: logD ~4.2 |
| Quantified Difference | Δ logD ≈ +0.6 |
| Conditions | Calculated values from commercial vendor datasheets (ChemDiv). |
Why This Matters
Procurement decisions for cell-based assays and in vivo pharmacokinetic studies should prioritize compounds with the appropriate lipophilicity window; a logD difference of 0.5–0.6 can translate to a measurable difference in passive membrane permeability and intracellular target engagement.
